molecular formula C22H16N4O B1224064 6-[[(6-Methyl-9-indolo[3,2-b]quinoxalinyl)amino]methylidene]-1-cyclohexa-2,4-dienone

6-[[(6-Methyl-9-indolo[3,2-b]quinoxalinyl)amino]methylidene]-1-cyclohexa-2,4-dienone

Cat. No. B1224064
M. Wt: 352.4 g/mol
InChI Key: PEJFWNPXVJMBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[[(6-methyl-9-indolo[3,2-b]quinoxalinyl)amino]methylidene]-1-cyclohexa-2,4-dienone is a quinoxaline derivative.

Scientific Research Applications

Quinoxaline Derivatives in Cancer Research

Quinoxaline derivatives, including 6-[[(6-Methyl-9-indolo[3,2-b]quinoxalinyl)amino]methylidene]-1-cyclohexa-2,4-dienone, have garnered interest in cancer research. The structural complexity of quinoxaline and its analogs facilitates a variety of biomedical applications, including their role as antitumoral agents. The diverse biological activities of these compounds, attributed to their ability to intercalate with DNA and inhibit topoisomerase enzymes, make them potential candidates for antitumor drug development (Pareek & Kishor, 2015). Moreover, pyrrolobenzimidazoles, a class similar to quinoxalines, exhibit cytotoxicity and antitumor activity, highlighting the significance of this class of compounds in cancer treatment (Skibo, 1998).

Heterocyclic Compounds in Corrosion Inhibition

Quinoxaline derivatives are also recognized for their application in corrosion inhibition. The high electron density of quinoxaline derivatives makes them effective in forming stable chelating complexes with metallic surfaces, thereby offering protection against corrosion. This property is particularly valuable in industrial applications where metal preservation is crucial (Verma, Quraishi, & Ebenso, 2020).

Role in Medicinal Chemistry

The structural properties of quinoxaline derivatives are leveraged in medicinal chemistry to create compounds with antimicrobial activities and for the treatment of chronic and metabolic diseases. The versatility of these compounds is evident from their wide-ranging applications in medicinal chemistry, further emphasizing their importance in scientific research (Pereira et al., 2015).

properties

Product Name

6-[[(6-Methyl-9-indolo[3,2-b]quinoxalinyl)amino]methylidene]-1-cyclohexa-2,4-dienone

Molecular Formula

C22H16N4O

Molecular Weight

352.4 g/mol

IUPAC Name

2-[(6-methylindolo[3,2-b]quinoxalin-9-yl)iminomethyl]phenol

InChI

InChI=1S/C22H16N4O/c1-26-19-11-10-15(23-13-14-6-2-5-9-20(14)27)12-16(19)21-22(26)25-18-8-4-3-7-17(18)24-21/h2-13,27H,1H3

InChI Key

PEJFWNPXVJMBFA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N=CC3=CC=CC=C3O)C4=NC5=CC=CC=C5N=C41

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[[(6-Methyl-9-indolo[3,2-b]quinoxalinyl)amino]methylidene]-1-cyclohexa-2,4-dienone
Reactant of Route 2
6-[[(6-Methyl-9-indolo[3,2-b]quinoxalinyl)amino]methylidene]-1-cyclohexa-2,4-dienone
Reactant of Route 3
6-[[(6-Methyl-9-indolo[3,2-b]quinoxalinyl)amino]methylidene]-1-cyclohexa-2,4-dienone
Reactant of Route 4
6-[[(6-Methyl-9-indolo[3,2-b]quinoxalinyl)amino]methylidene]-1-cyclohexa-2,4-dienone
Reactant of Route 5
Reactant of Route 5
6-[[(6-Methyl-9-indolo[3,2-b]quinoxalinyl)amino]methylidene]-1-cyclohexa-2,4-dienone
Reactant of Route 6
6-[[(6-Methyl-9-indolo[3,2-b]quinoxalinyl)amino]methylidene]-1-cyclohexa-2,4-dienone

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